EC 407-720-8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

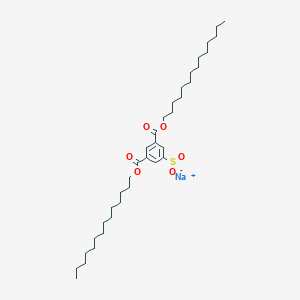

EC 407-720-8 is a synthetic organic compound with the molecular formula C36H61NaO6S and a molecular weight of 644.9 g/mol. This compound is characterized by its complex structure, which includes a benzene ring substituted with two tetradecyloxycarbonyl groups and a sulfinate group. It is primarily used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EC 407-720-8 typically involves the esterification of 3,5-dihydroxybenzenesulfonic acid with tetradecanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Esterification: 3,5-dihydroxybenzenesulfonic acid reacts with tetradecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Classification and Hazard Profile

The substance is classified under the EU’s CLP Regulation (EC No 1272/2008) with the following hazards :

| Hazard Class | Hazard Statement Codes | Pictogram Codes |

|---|---|---|

| Skin Sensitization 1 | H317 (May cause allergic skin reaction) | GHS07 (Warning) |

| Aquatic Chronic 2 | H411 (Toxic to aquatic life with long-lasting effects) | GHS09 (Environmental Hazard) |

This classification suggests reactivity with biological systems (e.g., proteins in skin) and environmental persistence.

Structural Insights and Analogous Reactivity

The compound includes phthalocyaninato ligands modified with p-tolylthio groups. Phthalocyanines are macrocyclic complexes with extensive π-conjugation, often exhibiting:

-

Coordination Reactivity : Phthalocyanines typically bind central metal ions (e.g., Cu, Fe), influencing redox properties.

-

Electrophilic Substitution : The aromatic p-tolylthio groups may undergo sulfonation or oxidation .

-

Photochemical Activity : Phthalocyanines are known for light-induced electron transfer, relevant to catalysis or photodynamic therapy .

Potential Reaction Pathways

Based on structural analogs and functional groups:

Oxidation Reactions

-

Sulfur Oxidation : p-Tolylthio groups (–S–C₆H₄–CH₃) may oxidize to sulfoxides or sulfones under strong oxidizing agents (e.g., H₂O₂, KMnO₄) .

-

Phthalocyanine Ring Modification : Electrophilic attack on the macrocycle could occur at peripheral positions .

Coordination with Metals

Phthalocyaninato derivatives often form complexes with transition metals, altering electronic properties. Example:

Phthalocyanine+Metal Salt→Metal Phthalocyanine Complex

Such reactions are critical in catalysis and material science .

Environmental Degradation

-

Hydrolysis : Under aqueous conditions, thioether linkages may hydrolyze, though steric hindrance from the phthalocyanine core could slow this process .

-

Photodegradation : UV exposure may cleave sulfur-aromatic bonds, releasing p-toluenethiol derivatives .

Research Gaps and Limitations

Wissenschaftliche Forschungsanwendungen

EC 407-720-8 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the study of cell membranes and as a component in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Wirkmechanismus

The mechanism of action of EC 407-720-8 involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific enzymes, modulating their activity and influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium dodecylbenzenesulfonate: A widely used surfactant with a similar sulfonate group but different alkyl chain length.

Sodium 4-dodecylbenzenesulfonate: Another surfactant with a similar structure but different substitution pattern on the benzene ring.

Uniqueness

EC 407-720-8 is unique due to its dual tetradecyloxycarbonyl groups, which confer distinct amphiphilic properties. This makes it particularly effective in applications requiring strong surfactant properties and specific interactions with lipid membranes.

Eigenschaften

CAS-Nummer |

155160-86-4 |

|---|---|

Molekularformel |

C36H61NaO6S |

Molekulargewicht |

644.9 g/mol |

IUPAC-Name |

sodium;3,5-bis(tetradecoxycarbonyl)benzenesulfinate |

InChI |

InChI=1S/C36H62O6S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-35(37)32-29-33(31-34(30-32)43(39)40)36(38)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h29-31H,3-28H2,1-2H3,(H,39,40);/q;+1/p-1 |

InChI-Schlüssel |

XFTDZWCQVOEWCC-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |

Isomerische SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |

Key on ui other cas no. |

155160-86-4 |

Piktogramme |

Irritant; Environmental Hazard |

Synonyme |

sodium 3,5-bis(tetradecyloxycarbonyl)benzenesulfinate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.